Cefcapene is a semisynthetic third-generation cephalosporin with antibacterial activity. Cefcapene binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefcapene
CAS No.: 135889-00-8
Cat. No.: VC21151751
Molecular Formula: C17H19N5O6S2
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135889-00-8 |
|---|---|
| Molecular Formula | C17H19N5O6S2 |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 |
| Standard InChI Key | HJJRIJDTIPFROI-NVKITGPLSA-N |
| Isomeric SMILES | CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
| SMILES | CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
| Canonical SMILES | CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Introduction
Chemical Properties
Structure and Molecular Composition
Cefcapene belongs to the β-lactam class of antibiotics. Its chemical structure features (carbamoyloxy)methyl and N-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino side-groups attached to a cephalosporin core . The core structure contains a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.
The molecular formula of cefcapene is C17H19N5O6S2 with a molecular weight of 453.5 g/mol . It exists as a carboxylic acid, carbamate ester, enamide, and contains 1,3-thiazole and secondary carboxamide groups .
Prodrug Formulation
Due to bioavailability constraints, cefcapene is commonly administered as its prodrug form, cefcapene pivoxil hydrochloride (CFPN-PI). This prodrug has the molecular formula C23H29N5O8S2·HCl·H2O and a molecular weight of 567.635 g/mol . The pivaloyloxymethyl ester modification enhances oral absorption by improving lipophilicity .
The conversion involves hydrolysis of CFPN-PI by esterases, first to pivoxil in the presence of diisopropylamine and hydrochloric acid, and then to the active cefcapene form .
Physical Properties
Pharmacology
Mechanism of Action
Like other β-lactam antibiotics, cefcapene exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes crucial for the terminal stages of bacterial cell wall assembly and for reshaping the cell wall during growth and division.
The inactivation of PBPs by cefcapene interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference results in the weakening of the bacterial cell wall, leading to cell lysis and bacterial death .
Antibacterial Spectrum
Cefcapene demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. According to in vitro susceptibility data, cefcapene is effective against:
| Bacterial Species | MIC90 (μg/ml) |
|---|---|
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 2.0 |
| Streptococcus pneumoniae | 0.5 |
| Haemophilus influenzae | 0.06 |
Table 1: Minimum Inhibitory Concentration (MIC90) values for cefcapene against selected bacteria
In addition to the bacteria listed above, cefcapene shows activity against Streptococcus pyogenes, methicillin-sensitive Staphylococcus aureus, Serratia species, and Proteus species . It also demonstrates potent antibacterial activity against penicillin-resistant Streptococcus pneumoniae .
Resistance Mechanisms
Some bacteria have developed resistance mechanisms against β-lactam antibiotics, including cefcapene, primarily through the production of β-lactamase enzymes that can degrade these antibiotics . Interestingly, studies have shown that cefcapene can act as an inactivator for class C β-lactamases, potentially offering an advantage against certain resistant strains .
Clinical Pharmacokinetics
Metabolism and Excretion
After oral administration, cefcapene pivoxil hydrochloride is hydrolyzed by esterases in the intestinal wall and blood to release the active compound, cefcapene . The fractions of drug excreted unchanged in urine ranged from 31.5% to 42.9%, indicating that renal excretion is a significant elimination pathway for cefcapene .
The transport mechanism of cefcapene has also been studied using in vitro models. Research using Caco-2 cell monolayers (derived from human colon adenocarcinoma) has shown that the rate of transport appears to be linear with time, and the system can predict the oral absorption of compounds that are metabolized during permeation through the intestinal epithelium .
Therapeutic Applications
Approved Indications
Cefcapene pivoxil hydrochloride has been approved in Japan since 1997 for the treatment of various bacterial infections . The approved indications include:
-
Pharyngo-acute tonsillitis
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Acute maxillary sinusitis
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Acute exacerbation of chronic bronchitis
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Community-acquired pneumonia (mild or moderate)
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Uncomplicated skin and skin structure infections, such as cellulitis, wound infections, abscesses, folliculitis, impetigo, and boils
Dosage and Administration
The typical dosage regimens for cefcapene pivoxil hydrochloride vary depending on the severity of infection and patient characteristics:
| Population | Condition | Dosage Regimen |
|---|---|---|
| Healthy adults | Various infections | 200 mg three times daily, oral |
| Adults with infections | Various infections | Up to 450 mg three times daily, oral |
Table 3: Recommended dosage regimens for cefcapene pivoxil hydrochloride
Emerging Applications
Recent research has identified potential new applications for cefcapene pivoxil hydrochloride. One notable area is in the treatment of palmoplantar pustulosis (PPP) with pustulotic arthro-osteitis . This dermatological condition, characterized by recurrent pustules on the palms and soles, has shown response to treatment with cefcapene in preliminary studies .
| Adverse Event | Severity | Incidence |
|---|---|---|
| Eosinophilia | Grade 1-2 | 5% |
| Eosinophils increased | Grade 1-2 | 2% |
| Epigastric pain | Grade 1-2 | 1% |
| Elevated transaminases | Grade 1-2 | 1% |
| Blood urea nitrogen increased | Grade 1-2 | 1% |
| Alkaline phosphatase increased | Grade 1-2 | 1% |
| Amylase increased | Grade 1-2 | 1% |
Table 4: Adverse events reported with cefcapene pivoxil hydrochloride administration
In the single-dose pharmacokinetic study conducted in healthy Korean subjects, no serious adverse events or clinically significant abnormalities related to CFPN-PI were reported, suggesting good tolerability with single-dose administration .
Special Cautions
There have been case reports of cefcapene pivoxil-induced hypocarnitinemic hypoglycemia in elderly patients with subclinical ACTH deficiency, suggesting that careful monitoring may be necessary in certain vulnerable populations .
Research Applications
In Vitro Studies
Cefcapene has been used in various in vitro research applications. One notable area is the study of biofilm formation and its impact on bacterial susceptibility to antibiotics. Research has shown that bacteria in biofilms exhibit decreased susceptibility to cefcapene compared to their planktonic counterparts, highlighting the challenges of treating biofilm-associated infections .
Stability Studies
Stability-indicating HPLC methods have been developed for the determination of cefcapene pivoxil, allowing for more accurate analysis of the compound in various research and clinical settings .
Future Perspectives
Emerging Resistance Challenges
As with many antibiotics, the emergence of resistant bacterial strains presents an ongoing challenge for the clinical use of cefcapene. Continued surveillance of resistance patterns and the development of combination therapies might be necessary to preserve the efficacy of this antibiotic.
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